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Compound of Interest

6-Bromo-2-chloroquinazolin-

4(3H)-one

Cat. No.: B069267

Compound Name:

An in-depth analysis of the spectral data for the compound 6-bromo-2-chloroquinazolin-
4(3H)-one is crucial for its unambiguous identification and characterization. This technical
guide provides a comprehensive overview of its expected spectral characteristics based on
available data for structurally related compounds, outlines detailed experimental protocols for
its analysis, and visualizes key workflows and relationships to support researchers and drug
development professionals.

Quinazolinone derivatives are a significant class of N-containing heterocyclic compounds that
are widely recognized for their diverse and potent biological activities, including anticancer,
anti-inflammatory, and antimicrobial properties. As such, 6-bromo-2-chloroquinazolin-4(3H)-
one serves as a valuable intermediate in the synthesis of more complex, biologically active
molecules.[1][2] Accurate spectral characterization is the cornerstone of its use in further
chemical synthesis and drug discovery.

Spectral Data Analysis

While a complete public dataset for 6-bromo-2-chloroquinazolin-4(3H)-one is not available,
the following tables summarize the expected spectral data based on the analysis of structurally
similar quinazolinone derivatives and fundamental spectroscopic principles.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-ds, Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12.5 Singlet (broad) 1H N-H (amide)
~8.0 Doublet 1H H-5
~7.8 Doublet of Doublets 1H H-7
~7.5 Doublet 1H H-8

Note: The chemical shifts are estimations based on analogous structures. The aromatic
protons on the quinazolinone core are expected to show distinct splitting patterns due to their
coupling.

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-de, Frequency: 100 MHz

Chemical Shift (d) ppm Assignment
~170 C=0 (C-4)
~155 C-Cl (C-2)
~148 C-8a

~136 C-7

~128 C-5

~122 C-4a

~120 C-8

~118 C-Br (C-6)

Note: The assignments are based on known chemical shift ranges for quinazolinone scaffolds.

[2]

Mass Spectrometry (MS) Data
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The mass spectrum of 6-bromo-2-chloroquinazolin-4(3H)-one is expected to show a
characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

m/z (mass-to-charge) Isotopic Peak Relative Intensity
~259.9 [M]* ~75%

~261.9 [M+2]* ~100%

~263.9 [M+4]* ~25%

Note: The presence of one bromine atom (isotopes 7°Br and 8!Br in ~1:1 ratio) and one chlorine
atom (isotopes 3>Cl and 3’Cl in ~3:1 ratio) results in a distinctive [M]*, [M+2]*, and [M+4]*
pattern.[3] The predicted monoisotopic mass for a related methylated structure, 6-bromo-2-
chloro-3-methylquinazolin-4-one, is 271.9352 Da.[4]

Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Vibration Type
3200-3000 N-H stretching

~1680 C=0 stretching (amide)
~1610 C=N stretching

~1590, ~1480 C=C stretching (aromatic)
800-600 C-Br stretching

750-550 C-Cl stretching

Note: The IR spectrum will be characterized by a strong carbonyl absorption and bands
corresponding to the carbon-halogen bonds.[5]

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectral
characterization of 6-bromo-2-chloroquinazolin-4(3H)-one.
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Synthesis Protocol

The synthesis of the target compound can be achieved from 5-bromoanthranilic acid. This
involves a cyclization reaction to form the quinazolinone ring system.

e Reaction Setup: In a round-bottom flask, 5-bromoanthranilic acid is dissolved in a suitable
solvent like pyridine.[1]

o Acylation: An acylating agent, such as chloroacetyl chloride, is added dropwise to the
solution at room temperature.

e Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the
cyclization and formation of the quinazolinone ring.

o Workup: After cooling, the reaction mixture is poured into cold water to precipitate the crude
product.

 Purification: The precipitate is collected by filtration, washed with water, and then purified by
recrystallization from a suitable solvent like ethanol to yield pure 6-bromo-2-
chloroquinazolin-4(3H)-one.

Spectroscopic Characterization Protocol
e NMR Spectroscopy:

o Prepare a ~5-10 mg sample of the purified compound in ~0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

o Acquire *H and 3C NMR spectra using a 400 MHz or higher field NMR spectrometer.
o Process the data to determine chemical shifts, multiplicities, and integration.
e Mass Spectrometry:
o Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

o Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive
ion mode to observe the molecular ion peaks and their isotopic distribution.
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* IR Spectroscopy:

o Prepare a solid sample of the compound as a KBr (potassium bromide) pellet or use an
ATR (Attenuated Total Reflectance) accessory.

o Record the IR spectrum over the range of 4000-400 cm~2.

Visualizations

The following diagrams illustrate the experimental workflow, the logical relationship of the
spectral data, and a potential signaling pathway relevant to this class of compounds.
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Caption: Experimental workflow for synthesis and characterization.
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Caption: Logical relationship of spectral data for structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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